(Z)-N'-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide
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Overview
Description
“(Z)-N’-(2-nitrophenyl)-4-phenylthiazole-2-carbohydrazonoyl cyanide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. Thiazoles are found in many important drugs and natural products .
Chemical Reactions Analysis
Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms .
Scientific Research Applications
Nitrophenyl Compounds in Medicinal Chemistry
- Nitrophenyl compounds, such as those mentioned in the context of nitazoxanide (NTZ), show a wide range of applications including antiprotozoal, anthelmintic, and antiviral activities against various bacteria, parasites, and viruses. NTZ, specifically, has been highlighted for its potential in treating conditions like cryptosporidiosis, hepatitis B and C, ovarian cancer, viral infections, and helicobacter infection, owing to its interference with specific enzymes involved in microbial energy metabolism (Bharti et al., 2021).
Nitrophenyl and Cyanide Mechanisms
- Studies on cyanide intoxication provide insight into the mechanism of antagonism, highlighting the critical impact of such compounds on cellular respiration and their potential applications in understanding and mitigating cyanide toxicity. Cyanide's role in blocking cellular oxygen utilization by inhibiting cytochrome oxidase presents a dual aspect of potential therapeutic interventions and the need for understanding cyanide's environmental and health impacts (Way, 1984).
Environmental Fate and Remediation
- The environmental fate of cyanide compounds, including their transformation and degradation in soil and water systems, is crucial for assessing the ecological impact of nitrophenyl derivatives. Reviews on the toxicity and environmental behavior of cyanides underscore the importance of monitoring and managing these compounds in industrial and environmental contexts, hinting at potential research applications in environmental science and engineering (Egekeze & Oehme, 1980).
Analytical and Chemical Applications
- Nitrophenyl compounds also play a significant role in analytical chemistry, where their properties are utilized in various assays and detection methods. For instance, their reaction with ninhydrin, which is used in detecting amino acids, peptides, and proteins, underscores the versatility of nitrophenyl derivatives in biochemical analysis and their potential applications in developing new analytical techniques (Friedman, 2004).
Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target. Thiazole-containing drugs often interact with biological targets through non-covalent interactions like hydrogen bonding, dipole-dipole interactions, and π-stacking .
Future Directions
Properties
IUPAC Name |
(2Z)-N-(2-nitroanilino)-4-phenyl-1,3-thiazole-2-carboximidoyl cyanide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O2S/c18-10-14(21-20-13-8-4-5-9-16(13)22(23)24)17-19-15(11-25-17)12-6-2-1-3-7-12/h1-9,11,20H/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMIIMYVZZIGNW-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=CC=C3[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=CC=CC=C3[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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